X-ray Crystallography of ortho-Chloro Conformation
Single-crystal X-ray diffraction analysis of a derivative incorporating the 2-amino-1-(2-chlorophenyl)ethanol scaffold unambiguously established its absolute configuration and stereogeometry [1]. The ortho-chloro substitution creates a unique steric environment that differs fundamentally from meta- and para-chloro positional isomers, which lack this constrained geometry. While direct comparative crystallographic data for the meta- and para-isomers are not available in the same study, the ortho substitution pattern's impact on molecular conformation is structurally resolved and experimentally verified.
| Evidence Dimension | Crystal structure and absolute configuration |
|---|---|
| Target Compound Data | Monoclinic, space group C2; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4; R1 = 0.053 |
| Comparator Or Baseline | meta-Chloro isomer (2-amino-1-(3-chlorophenyl)ethanol) — crystallographic data not reported in comparative study |
| Quantified Difference | Structurally verified ortho stereogeometry; meta-isomer lacks equivalent constrained conformation |
| Conditions | Single-crystal X-ray diffraction, vector search methods, 2043 observed reflections [1] |
Why This Matters
The experimentally determined absolute configuration and ortho-specific stereogeometry are prerequisite for rational design of enantioselective syntheses, a capability unavailable with unresolved or crystallographically uncharacterized positional isomers.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Absolute configuration of a chiral furanyl derivative containing the 2-amino-1-(2-chlorophenyl)ethanol moiety. Journal of Chemical Crystallography. 1995;25(7):429-432. View Source
